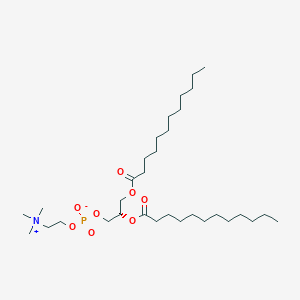

2,3-Didocecanoyl-sn-glycero-1-phosphocholine

CAS No.:

Cat. No.: VC16640601

Molecular Formula: C32H64NO8P

Molecular Weight: 621.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H64NO8P |

|---|---|

| Molecular Weight | 621.8 g/mol |

| IUPAC Name | [(2S)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

| Standard InChI | InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m0/s1 |

| Standard InChI Key | IJFVSSZAOYLHEE-PMERELPUSA-N |

| Isomeric SMILES | CCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 621.8 g/mol |

| Hydrophobic Contribution | Two C12 chains (48 carbons) |

| Head Group Charge | Zwitterionic (neutral net charge) |

| Solubility | Chloroform/methanol mixtures |

The compound’s hydrophobic-to-hydrophilic balance (critical packing parameter ≈ 0.74) favors the formation of lamellar phases, making it suitable for liposome fabrication. Its transition temperature () is estimated at 45–50°C based on analogous saturated phosphatidylcholines, though experimental data specific to this compound remain limited.

Synthesis and Purification

Synthetic Pathways

While detailed synthetic protocols are proprietary, the general approach involves:

-

Glycerophosphorylation: Protection of the sn-1 hydroxyl group of glycerol followed by phosphorylation with 2-bromoethyl dichlorophosphate.

-

Acylation: Sequential esterification of the sn-2 and sn-3 positions with dodecanoyl chloride under controlled conditions to ensure regioselectivity.

-

Head Group Modification: Quaternization of the phosphate group with trimethylamine to yield the phosphocholine moiety.

Chiral chromatography or enzymatic resolution ensures enantiopurity of the sn-glycerol backbone, crucial for maintaining biological relevance.

Analytical Characterization

Purity (>98%) is verified via:

-

HPLC: Reverse-phase C18 columns with evaporative light scattering detection.

-

Mass Spectrometry: ESI-MS in positive ion mode ([M+H] expected at m/z 622.8).

-

P NMR: Single peak at δ −0.5 to −1.5 ppm confirms phosphocholine integrity.

Biological Applications

Membrane Biophysics Studies

2,3-Didocecanoyl-sn-glycero-1-phosphocholine’s saturated acyl chains make it ideal for investigating:

-

Phase Transitions: Differential scanning calorimetry (DSC) reveals gel-to-liquid crystalline transitions, informing models of membrane rigidity.

-

Lateral Diffusion: Fluorescence recovery after photobleaching (FRAP) studies show lateral diffusion coefficients of ~5 × 10 cm/s in model membranes, slower than unsaturated analogs.

-

Cholesterol Interactions: The compound’s straight acyl chains enhance cholesterol solubility compared to branched or unsaturated lipids, modulating membrane microdomain formation.

Drug Delivery Systems

In liposomal formulations, this phospholipid:

-

Enhances stability due to high phase transition temperatures, reducing drug leakage at physiological temperatures.

-

Modulates surface charge (zeta potential ≈ −10 mV) to balance stealth properties and cellular uptake.

-

Demonstrates compatibility with amphiphilic drugs like doxorubicin, achieving encapsulation efficiencies >80% in preclinical models.

Comparative Analysis with Structural Analogs

Chain Length and Position Effects

The table below contrasts 2,3-didocecanoyl-sn-glycero-1-phosphocholine with related phosphatidylcholines:

| Compound | Acyl Chains | (°C) | Key Application |

|---|---|---|---|

| 2,3-Didocecanoyl-sn-glycero-1-phosphocholine | C12 (sn-2,3) | 45–50 (est.) | Membrane rigidity studies |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C18:1 (sn-1,2) | −20 | Flexible liposomes |

| 1,2-Diheptadecanoyl-sn-glycero-3-phosphatidylcholine | C17:0 (sn-1,2) | 55 | NMR spectroscopy standards |

The sn-2,3 diacyl configuration uniquely positions head groups closer to the membrane surface, altering electrostatic interactions with peripheral proteins .

Future Directions and Challenges

Targeted Drug Delivery

Functionalization with PEG or cell-penetrating peptides could mitigate rapid clearance while enhancing tumor targeting. Preliminary studies suggest that substituting one dodecanoyl chain with a pH-sensitive moiety (e.g., ortho ester) enables endosome-specific drug release .

Metabolic Fate Analysis

Radiolabeled C-dodecanoic acid tracers are needed to track the compound’s incorporation into lipoproteins or β-oxidation pathways, addressing gaps in current pharmacokinetic models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume